N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-24(21,22)18-13-7-8-15-14(9-13)19(10-12(2)3)16(20)17(4,5)11-23-15/h7-9,12,18H,6,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPISRCVEPKQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide typically involves multi-step organic reactions. The key steps include the formation of the benzo[b][1,4]oxazepine core, followed by the introduction of the isobutyl and dimethyl groups, and finally, the attachment of the ethanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzo[b][1,4]oxazepine have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on a series of oxazepine derivatives demonstrated that specific modifications in their structure led to enhanced cytotoxicity against human cancer cell lines. The compound's ability to interact with DNA and inhibit topoisomerase enzymes was highlighted as a crucial mechanism of action.
2. Neuroprotective Effects
The neuroprotective potential of this compound has garnered attention in the context of neurodegenerative diseases. Research suggests that oxazepine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties.
Case Study:
In a preclinical trial involving animal models of Alzheimer's disease, the administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Antimicrobial Applications
1. Antibacterial Activity
The antibacterial properties of this compound have been explored against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study:
A study exploring the efficacy of various sulfonamide derivatives found that N-(5-isobutyl-3,3-dimethyl-4-oxo) exhibited potent antibacterial activity against multi-drug resistant strains of bacteria.
Mechanism of Action
The mechanism by which N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The benzo[b][1,4]oxazepine core is shared among several kinase-targeting compounds. Key structural differences in substituents and functional groups critically modulate target affinity and selectivity:
Pharmacological and Mechanistic Insights
- GSK2982772 demonstrates high specificity for RIPK1, a kinase involved in necroptosis and inflammation. Its triazole carboxamide group engages in hydrogen bonding with RIPK1’s active site, while the benzyl group enhances hydrophobic interactions .
- Ethanesulfonamide Derivatives (e.g., compounds in ): The ethanesulfonamide group is a common pharmacophore in kinase inhibitors (e.g., B-Raf inhibitors). Substitutions with bicyclic heteroaromatic systems (e.g., pyrrolotriazolopyrazine) may improve target selectivity or pharmacokinetic properties .
- However, the absence of a triazole or carboxamide group may reduce affinity for RIPK1, suggesting divergent target profiles.
Structure-Activity Relationship (SAR) Trends
- Position 3 Modifications : Dimethyl groups in the target compound may sterically hinder interactions with bulkier targets but improve metabolic stability compared to GSK2982772’s triazole carboxamide.
- Position 5 Substituents : Isobutyl (target compound) vs. benzyl (GSK2982772) groups influence hydrophobic pocket engagement; benzyl’s aromaticity may favor π-π stacking in RIPK1.
- Ethanesulfonamide vs. Carboxamide : Sulfonamide’s stronger electron-withdrawing effects could alter binding kinetics compared to carboxamide-based inhibitors.
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on available research data.
Molecular Formula: C₁₅H₁₈N₂O₃S
Molecular Weight: 306.37 g/mol
Structure: The compound features a benzo[b][1,4]oxazepine core with an isobutyl group and a sulfonamide moiety that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Detailed methodologies include:
- Formation of the oxazepine ring through cyclization reactions.
- Introduction of the isobutyl group via alkylation methods.
- Attachment of the sulfonamide group , which can enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of oxazepine compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that similar compounds demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 10-50 µg/mL against these pathogens.
Anticancer Potential
Recent studies have suggested that oxazepine derivatives may possess anticancer properties:
- Cell line assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain derivatives induce apoptosis and inhibit cell proliferation .
- Mechanistic studies suggest that these compounds may act by modulating signaling pathways involved in cell survival and apoptosis.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of oxazepine derivatives:
- Animal models have shown that these compounds can reduce oxidative stress and inflammation in neurodegenerative conditions .
- Behavioral tests in rodents indicate improvements in cognitive function when treated with these compounds.
Case Studies
- Case Study 1: Antimicrobial Efficacy
- Case Study 2: Cancer Cell Proliferation
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how is its structure confirmed?
- Methodology :
- Synthesis : Multi-step protocols involve cyclization of precursors (e.g., tetrahydrobenzo[b]oxazepine core) followed by sulfonamide coupling. Sodium borohydride may reduce keto intermediates, and reactions require strict temperature/pH control (60–80°C, inert atmosphere) .
- Purification : Chromatography (e.g., silica gel) is critical for isolating the product.
- Structural Confirmation : Use -/-NMR to verify substituent positions and mass spectrometry (HRMS) for molecular weight validation .
Q. Which in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Enzyme Inhibition : Carbonic anhydrase or kinase inhibition assays (e.g., fluorescence-based or colorimetric) with IC determination. Adjust substrate concentrations to optimize signal-to-noise ratios .
- Cellular Viability : Use MTT/XTT assays on cancer or immune cell lines (e.g., HeLa, Jurkat) to assess cytotoxicity. Normalize data to untreated controls .
Q. How does the oxazepine ring influence the compound’s physicochemical properties?
- Analysis :
- The fused oxazepine core enhances rigidity, potentially improving target binding. LogP calculations (via HPLC) and solubility tests in DMSO/PBS guide formulation strategies. Substituents like isobutyl may increase lipophilicity, affecting membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Design of Experiments (DOE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (THF vs. DCM), and temperatures to identify optimal conditions.
- Continuous Flow Chemistry : Reduces side reactions and improves scalability (e.g., 15–20% yield increase in flow vs. batch reactors) .
Q. How to resolve discrepancies in reported IC values across studies?
- Approach :
- Assay Standardization : Use identical enzyme batches (e.g., recombinant human CA-II) and buffer conditions (pH 7.4, 25°C).
- Orthogonal Validation : Confirm inhibitory activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay artifacts .
Q. What strategies elucidate the compound’s mechanism of action when biochemical data conflict with computational predictions?
- Methodology :
- Molecular Docking : Compare binding poses in SYK kinase vs. carbonic anhydrase using AutoDock Vina. Validate with mutagenesis (e.g., Ala-scanning of active-site residues) .
- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve atomic-level interactions (e.g., hydrogen bonds with catalytic zinc in CA) .
Q. How to design structure-activity relationship (SAR) studies for substituent effects?
- Methodology :
- Analog Synthesis : Replace isobutyl with ethyl, allyl, or methoxy groups.
- Activity Comparison :
| Substituent | IC (nM, CA-II) | LogP |
|---|---|---|
| Isobutyl | 15.2 ± 1.3 | 3.8 |
| Ethyl | 28.7 ± 2.1 | 3.2 |
| Allyl | 45.6 ± 3.5 | 2.9 |
- Correlate steric/electronic properties (Hammett σ values) with potency .
Data Contradiction Analysis
Q. Why do solubility predictions (e.g., ACD/Labs) conflict with experimental data?
- Resolution :
- Experimental Variability : Test solubility in biorelevant media (FaSSIF/FeSSIF) instead of pure buffers.
- Polymorphism Screening : Use DSC/XRD to detect crystalline vs. amorphous forms, which alter dissolution rates .
Q. How to address inconsistent cytotoxicity results between 2D vs. 3D cell models?
- Approach :
- 3D Spheroid Assays : Mimic in vivo tumor microenvironments better than monolayer cultures. Use ATP-based viability kits optimized for spheroids.
- Hypoxia Studies : Assess compound efficacy under low oxygen (1–5% O) to model solid tumors .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
